molecular formula C16H17N5O4S2 B2389413 N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899979-36-3

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2389413
CAS RN: 899979-36-3
M. Wt: 407.46
InChI Key: KSSOXPWKXILLBJ-UHFFFAOYSA-N
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Description

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of compounds with structures related to N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, demonstrating their potential in medicinal chemistry, especially as antimicrobial and anticancer agents:

  • Research has shown that derivatives of thiadiazole and thiadiazol-5-carboxamide exhibit significant antiviral activity against various viruses and potential as inhibitors of purine nucleotide biosynthesis, indicating their value in developing antiviral drugs (Srivastava et al., 1977).
  • A study on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives from a compound structurally similar to the given chemical highlighted promising broad-spectrum antitumor activity, suggesting these compounds' utility in cancer research (Mert et al., 2014).

Mechanistic Investigations and Molecular Interactions

Research has also delved into the tautomeric behavior and molecular interactions of related sulfonamide derivatives, providing insight into their pharmaceutical and biological activities:

  • An investigation into the tautomeric behavior of a sulfonamide derivative using spectroscopic methods supported by density functional theory revealed insights into its conformational dynamics, contributing to understanding its biological activities (Erturk et al., 2016).

Materials Science Applications

In materials science, the structural motifs found in these compounds have been explored for their potential in developing new materials with specific properties:

  • A study focused on morphology control in polycarbazole-based bulk heterojunction solar cells showed how incremental adjustments in the solvent mixture could improve photovoltaic performance, demonstrating the applicability of similar structural components in energy-related materials research (Chu et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the literature. Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific mechanism of action would depend on the exact structure of the compound and its interactions with biological targets.

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-ethylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S2/c1-4-13-14(26-21-18-13)15(22)17-11-5-7-12(8-6-11)27(23,24)20-16-9(2)10(3)19-25-16/h5-8,20H,4H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSOXPWKXILLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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